molecular formula C9H11BF3NO3 B567658 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid CAS No. 1218790-63-6

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

Cat. No. B567658
M. Wt: 248.996
InChI Key: XUPVKTJXWXMARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid” is a chemical compound with the CAS Number: 1218790-63-6 . It has a molecular weight of 249 and its IUPAC name is 2-propoxy-5-(trifluoromethyl)-3-pyridinylboronic acid . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Pinacol boronic esters, such as “2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BF3NO3/c1-2-3-17-8-7(10(15)16)4-6(5-14-8)9(11,12)13/h4-5,15-16H,2-3H2,1H3 .


Chemical Reactions Analysis

Organoboron compounds like “2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid” can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 249 . It is slightly soluble in water . The storage temperature for this compound is recommended to be refrigerated .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : “2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid” is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the protection of crops from pests .
  • Methods : The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Suzuki–Miyaura Coupling

  • Application : “2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid” can be used as a boron reagent in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods : The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Results : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

3. Fluorinated Organic Chemicals

  • Application : The compound is used in the development of fluorinated organic chemicals, which have seen many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
  • Methods : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Results : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

4. Synthesis of Active Ingredients

  • Application : The compound is used in the synthesis of active ingredients in agrochemical and pharmaceutical products .
  • Methods : The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

5. Protodeboronation

  • Application : The compound is used in the protodeboronation of pinacol boronic esters . This process is a part of a formal anti-Markovnikov hydromethylation of alkenes .
  • Methods : The protodeboronation of 1, 2, and 3 alkyl boronic esters is achieved using a radical approach . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Results : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

6. Synthesis of Fluorinated Organic Compounds

  • Application : The compound is used in the synthesis of fluorinated organic compounds . These compounds have seen many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
  • Methods : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Results : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

[2-propoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3NO3/c1-2-3-17-8-7(10(15)16)4-6(5-14-8)9(11,12)13/h4-5,15-16H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPVKTJXWXMARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCCC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681611
Record name [2-Propoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

CAS RN

1218790-63-6
Record name [2-Propoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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